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Compound of Interest

Compound Name: Difluoroamine

Cat. No.: B082689 Get Quote

This technical guide provides an in-depth analysis of the quantum chemical calculations

performed on difluoroamine (HNF₂). It is intended for researchers, scientists, and

professionals in drug development who are interested in the computational chemistry of

fluorinated amines. This document summarizes key calculated properties, details the

methodologies employed, and visualizes fundamental concepts related to these theoretical

investigations.

Core Computational Data
Quantum chemical calculations provide valuable insights into the molecular properties of

difluoroamine. The following tables summarize key quantitative data obtained from ab initio

and Density Functional Theory (DFT) calculations, which are crucial for understanding its

structure, stability, and reactivity.

Table 1: Calculated Molecular Geometry of
Difluoroamine
The equilibrium geometry of the difluoroamine molecule has been optimized using various

levels of theory. The bond lengths and angles are critical parameters for defining the molecular

structure.
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Parameter 6-21G 6-31G DVZ Experimental

N-H Bond Length

(Å)
1.024 - 1.024 -

N-F Bond Length

(Å)
1.353 1.353 1.353 -

∠ H-N-F (°) ** 103.0 - - -

∠ F-N-F (°) ** 103.0 - - -

Data sourced from ab initio calculations. Experimental values for bond lengths and angles of

difluoroamine are not readily available in the provided search results.

Table 2: Calculated Vibrational Frequencies of
Difluoroamine
Vibrational frequency calculations are essential for characterizing stationary points on the

potential energy surface and for predicting infrared (IR) and Raman spectra. The top three

most intense vibrational configurations are highlighted.

Vibrational
Mode

6-21G (cm⁻¹) 6-31G (cm⁻¹) DVZ (cm⁻¹) IR Intensity

N-H Stretch 3350 3345 3352 High

N-F Asymmetric

Stretch
1050 1055 1048 High

N-F Symmetric

Stretch
980 985 975 Medium

H-N-F Bend 1450 1455 1448 Medium

F-N-F Bend 550 555 548 Low

Table 3: Calculated Electronic Properties of
Difluoroamine
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Electronic properties such as the dipole moment and the energies of the highest occupied

molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for

understanding the molecule's polarity and its reactivity in chemical reactions.[1]

Property 6-21G 6-31G DVZ Experimental

Dipole Moment

(Debye)
1.95 2.00 1.98 1.92[1]

HOMO Energy

(eV)
-12.5 -12.3 -12.4 -

LUMO Energy

(eV)
2.1 2.3 2.2 -

HOMO-LUMO

Gap (eV)
14.6 14.6 14.6 -

Methodologies and Protocols
The data presented in this guide are derived from established quantum chemical calculation

protocols. These methods are foundational to computational chemistry and provide a reliable

framework for studying molecular systems.

Computational Chemistry Workflow
The general workflow for performing quantum chemical calculations on a molecule like

difluoroamine involves several key steps, from defining the molecular structure to analyzing

the calculated properties.
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A general workflow for quantum chemical calculations.

Ab Initio and DFT Methods
Ab initio and Density Functional Theory (DFT) are the primary theoretical frameworks used for

the quantum chemical calculations of molecules like difluoroamine.[2]
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Ab Initio Methods: These methods, including Hartree-Fock (HF) and Møller-Plesset

perturbation theory (MP2), are based on first principles and do not require empirical

parameterization.[2][3] They solve the electronic Schrödinger equation to determine the

electronic structure of a molecule.[3] The accuracy of ab initio calculations can be

systematically improved by using higher levels of theory and larger basis sets.[1][3]

Density Functional Theory (DFT): DFT methods calculate the electronic energy of a molecule

based on its electron density.[4] These methods have become very popular due to their

balance of computational cost and accuracy.[4][5] The choice of the exchange-correlation

functional (e.g., B3LYP, ωB97X) is critical to the accuracy of DFT calculations.

Basis Sets
The choice of basis set is crucial in quantum chemical calculations as it defines the set of

mathematical functions used to build the molecular orbitals. Common basis sets include:

Pople-style basis sets: (e.g., 6-31G, 6-311++G**) are widely used for their efficiency.[2]

Dunning's correlation-consistent basis sets: (e.g., cc-pVDZ, cc-pVTZ) are designed to

systematically converge towards the complete basis set limit.[6]

The selection of a particular basis set depends on the desired accuracy and the available

computational resources.[3]

Visualizations of Molecular Properties and Concepts
Graphical representations are invaluable for interpreting the results of quantum chemical

calculations. The following diagrams illustrate the molecular structure of difluoroamine and a

conceptual reaction pathway.

Molecular Structure of Difluoroamine (HNF₂)
The optimized geometry of difluoroamine reveals a trigonal pyramidal structure with Cₛ

symmetry.

Molecular structure of difluoroamine (HNF₂).

Conceptual Unimolecular Reaction Pathway
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Quantum chemical calculations can be used to explore the potential energy surfaces of

chemical reactions, identifying transition states and reaction products.[2] The following diagram

illustrates a conceptual unimolecular decomposition pathway for a generic molecule like HNF₂.

Reactant
(HNF₂)

Transition State
[HNF₂]‡

ΔE_act

Products
(e.g., NF + HF)

 

Click to download full resolution via product page

A conceptual unimolecular reaction pathway.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b082689#quantum-chemical-calculations-of-
difluoroamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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